![molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0](/img/structure/B1447233.png)
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Overview
Description
6-Fluoro-2-hydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5. It is also known by its IUPAC name, 6-fluoro-3-nitrosalicylic acid . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core. It is a solid at ambient temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its effects could be related to the formation of carbon-carbon bonds.
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of a fluorinated aromatic compound followed by hydroxylation and carboxylation reactions. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, which can then undergo hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 6-fluoro-2-hydroxy-3-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
6-Fluoro-2-hydroxy-3-nitrobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that can lead to the development of pharmaceuticals and agrochemicals. The compound's unique functional groups enable it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.
Biological Research
Enzyme Interaction Studies
In biological research, this compound has been employed as a probe in biochemical assays to study enzyme interactions. Its ability to modify enzyme activity allows researchers to investigate metabolic pathways and enzyme mechanisms. This application is crucial for understanding biochemical processes and developing potential therapeutic agents.
Antiviral Activity
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties. For instance, modifications of related compounds have shown efficacy against viruses such as SARS-CoV-2, suggesting potential applications in antiviral drug development . The presence of electron-withdrawing groups like nitro can enhance the biological activity of these compounds, making them candidates for further pharmacological exploration.
Environmental Applications
Analytical Chemistry
The compound is also relevant in environmental chemistry, particularly in the analysis of pollutants. Its chemical properties allow it to be used as a marker for studying the degradation of nitroaromatic compounds in various environmental matrices. This application is significant for assessing the impact of industrial chemicals on ecosystems and human health .
Case Studies
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.
3-Nitrosalicylic acid: Another nitro-substituted salicylic acid with similar properties.
Uniqueness
6-Fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .
Biological Activity
6-Fluoro-2-hydroxy-3-nitrobenzoic acid (CHFNO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 201.11 g/mol
- CAS Number : 1820639-38-0
Antibacterial Activity
Research indicates that nitro-containing compounds, including derivatives of benzoic acid, exhibit significant antibacterial properties.
Key Findings
- Mechanism of Action : Nitro compounds often undergo enzymatic bioreduction, leading to the formation of free radicals that can damage bacterial cells. Specifically, nitroreductase enzymes play a crucial role in this process .
- Activity Against Pathogens : Studies have shown that compounds similar to this compound demonstrate activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a related complex exhibited a minimum inhibitory concentration (MIC) of 39 µg/L against Staphylococcus aureus .
Compound | Target Bacteria | MIC (µg/L) |
---|---|---|
Complex A | Staphylococcus aureus | 39 |
Complex B | E. faecalis | 39 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies.
In Vitro Studies
- Cell Lines Tested : Common cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have been used to assess the growth-suppressive effects of this compound.
- MTT Assay Results : In one study, complexes derived from nitrobenzoic acids showed significant suppression of cell proliferation, with IC values indicating effective cytotoxicity at low concentrations (e.g., IC = 8.82 µM for one complex) .
Complex | Cell Line | IC (µM) | % Suppression at 60 µM |
---|---|---|---|
Complex 1 | A549 | 8.82 | 75.70 |
Complex 2 | Caco-2 | Not specified | 72.70 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds.
Mechanism and Efficacy
- Targeting SARS-CoV-2 : Compounds structurally similar to this compound have been evaluated for their ability to inhibit SARS-CoV-2 replication. One compound demonstrated an EC of 1.00 µM with a lower cytotoxicity profile (CC = 4.73 µM) .
Compound | EC (µM) | CC (µM) | Selectivity Index |
---|---|---|---|
Compound A | 1.00 | 4.73 | 4.73 |
Case Studies
- Antibacterial Efficacy Study : A series of complexes derived from nitrobenzoic acids were tested against multidrug-resistant strains, showing promising results in reducing bacterial growth compared to standard antibiotics .
- Anticancer Research : In vitro studies using the MTT assay indicated that certain derivatives exhibited greater cytotoxicity towards cancer cells than their parent compounds, suggesting structural modifications can enhance activity .
Properties
IUPAC Name |
6-fluoro-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRYAMICLGJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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